1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group, an oxan ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate oxan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar synthetic applications.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups that exhibit similar chemical reactivity and applications.
Uniqueness
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
The compound 1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea is a member of the urea derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H20F3N1O3. The unique structural components include a methoxyphenyl group and a trifluoromethylphenyl group, which are critical for its biological activity.
Antiproliferative Activity
Recent studies have shown that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | 3.60 ± 1.08 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in ongoing studies.
In a comparative study, several related compounds demonstrated IC50 values significantly lower than the positive control, sorafenib, indicating strong antiproliferative activity .
The mechanism by which this compound exerts its antiproliferative effects involves induction of apoptosis and cell cycle arrest. For instance, flow cytometry analyses revealed that certain urea derivatives can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates . The ability to form hydrogen bonds with key biological targets enhances its interaction with enzymes and receptors involved in cancer progression .
Case Studies and Research Findings
A series of experiments have been conducted to evaluate the structure-activity relationship (SAR) of urea derivatives similar to the target compound. These studies indicate that modifications on the phenyl rings significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances antiproliferative activity.
- Hydrogen Bonding : The carbonyl oxygen in the urea group acts as a proton acceptor, facilitating interactions with drug targets.
- Cell Line Sensitivity : Variability in sensitivity among different cancer cell lines underscores the necessity for tailored therapeutic strategies.
Properties
IUPAC Name |
1-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-8-3-2-7-17(18)20(9-11-29-12-10-20)14-25-19(27)26-16-6-4-5-15(13-16)21(22,23)24/h2-8,13H,9-12,14H2,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMUCZMNHZIEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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